molecular formula C9H7F2NO B2893150 6-Ethoxy-2,3-difluorobenzonitrile CAS No. 1807084-14-5

6-Ethoxy-2,3-difluorobenzonitrile

Cat. No.: B2893150
CAS No.: 1807084-14-5
M. Wt: 183.158
InChI Key: ONRJFNBWFGFTQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Ethoxy-2,3-difluorobenzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

6-Ethoxy-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

6-Ethoxy-2,3-difluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3-difluorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy and difluoro groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

6-Ethoxy-2,3-difluorobenzonitrile can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential biological activities.

Properties

IUPAC Name

6-ethoxy-2,3-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRJFNBWFGFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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